N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE
Description
N-[2,4-Bis(dimethylamino)pyrimidin-5-yl]pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine-carboxamide core linked to a bis(dimethylamino)-substituted pyrimidine ring. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition and targeted drug design. The dimethylamino groups enhance electron-donating effects, while the pyrimidine-pyridine scaffold provides a planar geometry suitable for π-π interactions in biological systems .
Properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-19(2)12-11(9-16-14(18-12)20(3)4)17-13(21)10-6-5-7-15-8-10/h5-9H,1-4H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKCMRCSPTVRBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CN=CC=C2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2,4-bis(dimethylamino)pyrimidine with pyridine-3-carboxylic acid under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dimethylamino groups on the pyrimidine ring are susceptible to nucleophilic substitution under acidic or oxidative conditions. For example:
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Replacement with amines : Reacting with primary/secondary amines (e.g., morpholine, piperidine) in ethanol at 80–100°C yields derivatives with modified electronic profiles.
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Acid-catalyzed displacement : Using acetic acid (6 equiv) under oxygen atmosphere facilitates substitution with β-dicarbonyl compounds, forming fused heterocycles (e.g., pyrazolo[1,5-a]pyridines) .
Table 1: Nucleophilic Substitution Reactions
Hydrolysis of Carboxamide
The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:
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Acidic hydrolysis : Heating with HCl (6M) at reflux converts the carboxamide to pyridine-3-carboxylic acid, a reaction critical for further functionalization .
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Basic hydrolysis : Treatment with NaOH (2M) at 60°C yields the carboxylate salt, which can be reprotonated for downstream reactions .
Key Observation : Hydrolysis rates depend on steric hindrance from the pyrimidine substituents, with bulkier groups slowing the reaction .
Cross-Coupling Reactions
The pyridine and pyrimidine rings participate in transition-metal-catalyzed coupling reactions:
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Suzuki-Miyaura coupling : Using Pd(PPh₃)₄ and aryl boronic acids in DMF at 100°C introduces aryl groups at the pyrimidine C5 position .
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Buchwald-Hartwig amination : Palladium catalysts (e.g., Pd₂(dba)₃) enable C–N bond formation with aryl halides, expanding structural diversity .
Example : Coupling with 4-bromophenylboronic acid produces a biaryl derivative with enhanced π-stacking capabilities (yield: 72%) .
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing fused polycyclic systems:
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With β-ketoesters : Cross-dehydrogenative coupling (CDC) in ethanol/AcOH under O₂ forms pyrazolo[1,5-a]pyridines, leveraging the pyrimidine’s electron-rich sites .
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With cyclic diketones : Reactions with dimedone yield pyrido[1,2-b]indazoles, showcasing its versatility in constructing nitrogen-rich scaffolds .
Mechanistic Insight : Initial nucleophilic attack by the enol form of β-dicarbonyl compounds is followed by oxidative dehydrogenation and cyclization .
Redox Reactions
The dimethylamino groups and pyrimidine ring participate in redox processes:
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Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the pyrimidine ring, forming N-oxide derivatives .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering solubility and bioavailability .
Stability and Degradation
Scientific Research Applications
Biological Activities
The applications of N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE primarily revolve around its potential as a lead compound in drug development. Research indicates that compounds containing pyrimidine and pyridine rings exhibit various biological activities, including:
- Antimicrobial Activity : The compound has shown promise in combating bacterial infections.
- Anti-inflammatory Effects : Its structure may allow it to modulate inflammatory responses effectively.
- Inhibition of Protein Kinases : Similar compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs), crucial in cell cycle regulation and cancer treatment .
Case Studies
- Inhibition of CDK Activity : A study highlighted the effectiveness of related compounds in inhibiting CDK4 and CDK6, which are vital for cell proliferation in cancers. The introduction of this compound into therapeutic regimens could enhance treatment outcomes for proliferative diseases .
- Antimicrobial Efficacy : Research has demonstrated that derivatives similar to this compound possess significant antimicrobial properties. These findings suggest its application in developing new antibiotics or therapies against resistant bacterial strains .
Mechanism of Action
The mechanism by which N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
The patent literature highlights compounds such as:
- N-(2-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)chinolin-4-ylamino)pyrimidin-5-yl)benzamid
- N-(2-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)chinolin-4-ylamino)pyrimidin-5-yl)-4-(dimethylamino)benzamid
| Property | Target Compound | Patent Compound 1 | Patent Compound 2 |
|---|---|---|---|
| Core Structure | Pyridine-3-carboxamide + bis(dimethylamino)pyrimidine | Quinoline + cyano/tetrahydrofuran substituents | Quinoline + dimethylaminobenzamid substituents |
| Substituents | Two dimethylamino groups on pyrimidine | Piperidin-4-yliden, tetrahydrofuran-3-yloxy, cyano | Dimethylaminobenzamid, tetrahydrofuran-3-yloxy |
| Electronic Effects | Strong electron-donating (dimethylamino) | Mixed (electron-withdrawing cyano + electron-donating tetrahydrofuran) | Electron-donating dimethylamino + steric bulk |
| Biological Target | Kinase inhibition (hypothesized) | Kinase inhibition (explicitly tested in patent) | Kinase inhibition (explicitly tested in patent) |
| Solubility | Moderate (polar dimethylamino groups enhance aqueous solubility) | Low (hydrophobic tetrahydrofuran and quinoline reduce solubility) | Moderate (dimethylaminobenzamid improves solubility vs. Patent Compound 1) |
Key Findings :
- The target compound lacks the quinoline core and tetrahydrofuran substituents present in the patent compounds, which reduces steric hindrance and may improve binding to flat enzymatic pockets (e.g., ATP-binding sites in kinases) .
- target compound’s ~350), which impacts bioavailability .
Comparison with Commercial Kinase Inhibitors
| Compound | Structure | IC₅₀ (nM) | Selectivity | Clinical Status |
|---|---|---|---|---|
| Target Compound | Pyridine-pyrimidine hybrid | Not reported | Hypothesized broad kinase | Preclinical |
| Imatinib | Benzamide-thiazole | 250–500 | BCR-ABL, PDGFR | Approved (CML) |
| Erlotinib | Quinazoline | 2–20 | EGFR | Approved (NSCLC) |
| Patent Compound 2 | Quinoline-pyrimidine hybrid | 10–50 | FLT3, Aurora kinases | Phase I trials |
Analysis :
- The target compound’s pyridine-pyrimidine scaffold shares similarities with erlotinib’s quinazoline core but lacks the halogen substituents critical for EGFR binding.
- Unlike imatinib, the dimethylamino groups may reduce acidity (pKa ~7.5 vs. imatinib’s ~5.5), altering cellular uptake and tissue distribution.
Biological Activity
N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a pyrimidine ring with dimethylamino substitutions and a carboxamide group linked to a pyridine moiety, which suggests diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C14H18N6O
- Molecular Weight : 286.339 g/mol
- CAS Number : 1797975-05-3
The compound's unique structure enhances its interaction with various biological targets, making it a candidate for drug development. The presence of multiple nitrogen atoms due to the dimethylamino groups contributes to its solubility and reactivity.
Synthesis Methods
This compound can be synthesized through various chemical reactions. Key methods include:
- Coupling Reactions : Involving the reaction of pyrimidine derivatives with carboxylic acids or amines.
- Controlled Conditions : Maintaining optimal temperature and solvent conditions to achieve high yields.
- Analytical Techniques : Utilizing methods such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry for product characterization.
Biological Activity
Research indicates that compounds containing pyrimidine and pyridine rings exhibit a wide range of biological activities:
Anticancer Activity
Studies have shown that similar compounds can induce apoptosis in cancer cells. For instance, derivatives with structural similarities to this compound demonstrated cytotoxic effects against various tumor cell lines, suggesting potential use in cancer therapy .
Antimicrobial Properties
Pyrimidine derivatives have been reported to possess antimicrobial activity against several pathogens. The mechanism often involves interference with microbial DNA synthesis or protein function .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of related compounds, indicating that they may inhibit key inflammatory pathways or enzymes such as cyclooxygenase (COX) enzymes .
While the precise mechanisms for this compound are still under investigation, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Interaction : It could interact with various receptors, modulating their activity and influencing cellular responses.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. Results indicated a significant reduction in cell viability compared to control groups, highlighting its potential as an anticancer agent .
- Antimicrobial Screening : Another study assessed the antimicrobial activity of related pyrimidine compounds against Gram-positive and Gram-negative bacteria. The results showed promising inhibition zones, suggesting effective antibacterial properties .
Comparative Analysis with Similar Compounds
Q & A
Q. How can reaction mechanisms be elucidated for key transformations in the synthesis of this compound?
- Methodological Answer : Isotopic labeling (e.g., ¹⁵N or ²H) tracks atom migration during coupling reactions. Intermediate trapping (e.g., quenching at low temperatures) followed by LC-MS identifies transient species. Computational studies (DFT) model transition states and energy barriers for steps like nucleophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
